methyl N-(methylsulfonyl)-N-phenylglycinate
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Overview
Description
Methyl N-(methylsulfonyl)-N-phenylglycinate is an organic compound that belongs to the class of sulfonyl glycinates. This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom of the glycine moiety, along with a phenyl group. It is a versatile compound with various applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-methylsulfonylphenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Based on the structural similarity to other sulfone compounds, it can be inferred that it might interact with its targets through the sulfonyl functional group . This group is known for its chemical stability and resistance to decomposition at elevated temperatures .
Biochemical Pathways
Related compounds, such as metsulfuron-methyl, have been shown to undergo deesterification as a primary metabolic pathway . This process involves the removal of an ester group, resulting in the formation of corresponding deesterified derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(methylsulfonyl)-N-phenylglycinate typically involves the reaction of glycine derivatives with methylsulfonyl chloride and aniline under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methylsulfonyl)-N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl N-(methylsulfonyl)-N-phenylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(methylsulfonyl)-N-phenylalaninate
- Methyl N-(methylsulfonyl)-N-phenylvalinate
- Methyl N-(methylsulfonyl)-N-phenylleucinate
Uniqueness
Methyl N-(methylsulfonyl)-N-phenylglycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPEDRFLHGTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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